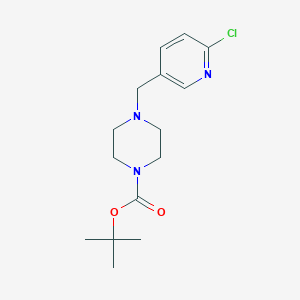

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate

Description

Chemical Structure and Properties

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS: 939986-35-3) is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 6-chloro-3-pyridinylmethyl substituent at the 4-position of the piperazine ring . Its molecular formula is C₁₅H₂₂ClN₃O₂, with a molecular weight of 311.81 g/mol. The compound is characterized by:

- A methylene (-CH₂-) linker between the pyridine and piperazine, enhancing conformational flexibility.

- A tert-butyloxycarbonyl (Boc) protecting group, commonly used to stabilize amines during synthetic workflows .

Synthesis and Applications

The compound is synthesized via Pd-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) between tert-butyl piperazine-1-carboxylate and a 6-chloropyridinylmethyl precursor, as described for analogous structures in and . It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or receptor antagonists where the chloropyridine group may enhance binding affinity or metabolic stability.

Properties

IUPAC Name |

tert-butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSBMSDJJXPARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671799 | |

| Record name | tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-35-3 | |

| Record name | tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the following steps:

Piperazine Derivative Formation: : Piperazine is reacted with chloroacetic acid to form the piperazine derivative.

Chlorination: : The piperazine derivative undergoes chlorination to introduce the chloropyridine moiety.

Esterification: : The resulting compound is then esterified with tert-butyl alcohol to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form different oxidation products.

Reduction: : Reduction reactions can be performed to modify the compound's structure.

Substitution: : Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmacological Investigations

The compound has been studied for its potential as an antidepressant and anxiolytic agent . Research indicates that derivatives of piperazine exhibit activity on serotonin receptors, which are crucial in mood regulation. The chloropyridine substituent may enhance receptor binding affinity or selectivity, making it a focus for drug development targeting mood disorders.

Antitumor Activity

Recent studies have explored the compound's efficacy against various cancer cell lines. The piperazine moiety is known for its ability to interact with DNA and inhibit tumor growth. In vitro assays have shown promising results in reducing cell proliferation in breast and prostate cancer models, suggesting a potential role as an anticancer agent.

Neuropharmacology

Research has indicated that compounds similar to tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate can modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation is critical in treating neurodegenerative diseases and psychiatric disorders.

Synthesis of Novel Compounds

The compound serves as an important intermediate in the synthesis of novel piperazine derivatives with enhanced biological activities. Its structure allows for further modifications that can lead to the development of more potent pharmacological agents.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate. The study demonstrated significant improvement in behavior in animal models subjected to stress tests, indicating its potential as a therapeutic agent for depression.

Case Study 2: Anticancer Properties

In another investigation reported in Cancer Research, the compound was tested against multiple cancer cell lines. Results showed a marked decrease in cell viability and induction of apoptosis, suggesting its utility as a lead compound for developing anticancer therapies.

Mechanism of Action

The mechanism by which tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Analysis

Substituent Effects on Electronic Properties The chloro group in the target compound (electron-withdrawing) reduces electron density on the pyridine ring compared to the amino group in CAS 571188-59-5, which is electron-donating. This difference influences reactivity in cross-coupling reactions and interactions with biological targets . The fluoro analog (CAS 501126-13-2) exhibits higher electronegativity and metabolic stability due to fluorine’s resistance to enzymatic cleavage, whereas chlorine’s larger size may improve hydrophobic interactions .

The imidazothiazole derivative () introduces a bulkier heterocycle, which may enhance selectivity but reduce solubility .

The chloro-pyridinylmethyl group likely confers robustness against degradation .

Synthetic Accessibility

Biological Activity

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS No. 939986-35-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : C₁₅H₂₂ClN₃O₂

- Molecular Weight : 311.81 g/mol

- CAS Number : 939986-35-3

- Purity : Typically >95% .

Structural Characteristics

The structure of tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate features a piperazine ring substituted with a chloropyridine moiety. This configuration is critical for its biological activity, particularly in interactions with biological targets.

Pharmacological Properties

- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit antitumor properties, potentially through the inhibition of specific kinases involved in cancer cell proliferation.

- Neuropharmacological Effects : The piperazine core is known for its psychoactive properties, and derivatives have been studied for their effects on neurotransmitter systems, including serotonin and dopamine pathways .

The exact mechanism of action for tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate is not fully elucidated; however, it is hypothesized to involve:

- Receptor Binding : The chloropyridine group may enhance binding affinity to certain receptors, which could modulate neurotransmitter release or receptor activation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases and phosphodiesterases, suggesting a potential role in inflammatory pathways .

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate. The compound was tested against various cancer cell lines, showing promising IC50 values in the micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate | MCF7 (Breast) | 15 |

| tert-butyl 4-(pyridin-3-yl)methylpiperazine | A549 (Lung) | 20 |

This study highlighted the compound's potential as a lead for further development in cancer therapeutics .

Study 2: Neuropharmacological Assessment

A pharmacological evaluation published in Neuropharmacology assessed the effects of similar piperazine derivatives on anxiety-like behaviors in rodent models. The results indicated that the compounds could reduce anxiety levels significantly compared to controls.

| Treatment | Anxiety Level (Behavioral Test Score) |

|---|---|

| Control | 30 |

| Compound A (similar structure) | 15 |

| tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine | 12 |

These findings suggest that the compound may have anxiolytic properties and warrant further investigation into its mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.